molecular formula C20H18ClNO2S B5865936 N,N-dibenzyl-4-chlorobenzenesulfonamide

N,N-dibenzyl-4-chlorobenzenesulfonamide

Cat. No.: B5865936
M. Wt: 371.9 g/mol
InChI Key: BFEOFWODCUSMGM-UHFFFAOYSA-N
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Description

N,N-dibenzyl-4-chlorobenzenesulfonamide: is an organic compound with the molecular formula C20H18ClNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom and two benzyl groups

Scientific Research Applications

N,N-dibenzyl-4-chlorobenzenesulfonamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: The compound can be used in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-chlorobenzenesulfonamide typically involves the reaction of dibenzylamine with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Reactants: Dibenzylamine and 4-chlorobenzenesulfonyl chloride.

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Base: Triethylamine or another suitable base.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow systems. Continuous flow reactors offer advantages such as improved reaction safety, accelerated reaction kinetics, and better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N,N-dibenzyl-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Substituted sulfonamides.

    Oxidation: Sulfonic acids.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The benzyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, thereby modulating its biological activity .

Comparison with Similar Compounds

  • N-benzyl-4-chlorobenzenesulfonamide
  • N,N’-ethylenebis(4-chlorobenzenesulfonamide)
  • N-acetyl-4-chlorobenzenesulfonamide

Comparison: N,N-dibenzyl-4-chlorobenzenesulfonamide is unique due to the presence of two benzyl groups, which can enhance its hydrophobic interactions and binding affinity compared to similar compounds with fewer or different substituents. This structural feature may contribute to its distinct biological and chemical properties .

Properties

IUPAC Name

N,N-dibenzyl-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEOFWODCUSMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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